3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride
CAS No.: 1864054-31-8
Cat. No.: VC2957853
Molecular Formula: C7H13ClN4S
Molecular Weight: 220.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864054-31-8 |
---|---|
Molecular Formula | C7H13ClN4S |
Molecular Weight | 220.72 g/mol |
IUPAC Name | 3-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride |
Standard InChI | InChI=1S/C7H12N4S.ClH/c1-11-5-9-10-7(11)12-4-6-2-8-3-6;/h5-6,8H,2-4H2,1H3;1H |
Standard InChI Key | BIOULQKYLNNRKZ-UHFFFAOYSA-N |
SMILES | CN1C=NN=C1SCC2CNC2.Cl |
Canonical SMILES | CN1C=NN=C1SCC2CNC2.Cl |
Introduction
Chemical Structure and Properties
Chemical Identity
The compound 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride is characterized by several key identifiers that establish its unique chemical identity:
Parameter | Value |
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Chemical Name | 3-((Azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride |
CAS Registry Number | 1864054-31-8 |
Molecular Formula | C₇H₁₃ClN₄S |
Molecular Weight | 220.72 g/mol |
InChIKey | BIOULQKYLNNRKZ-UHFFFAOYSA-N |
The compound contains a 1,2,4-triazole heterocyclic ring system with three nitrogen atoms at positions 1, 2, and 4. The N-4 position is substituted with a methyl group, while the C-3 position connects to the sulfur atom of a thioether linkage. This sulfur atom further connects to a methylene group (CH₂) that bridges to the azetidine ring system at the 3-position. The entire structure exists as a hydrochloride salt, which affects its solubility and chemical behavior .
Physical Properties
Although comprehensive physical characterization data for this specific compound is limited in the available literature, several properties can be inferred based on its structure and chemical composition:
Property | Description/Value |
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Appearance | Crystalline solid (typical for hydrochloride salts) |
Solubility | Likely soluble in polar solvents (water, alcohols); less soluble in non-polar solvents |
Stability | Moderately stable under standard conditions; sensitive to strong oxidizing agents |
Purity | Commercial samples available at 95-98% purity |
The hydrochloride salt form typically enhances water solubility compared to the free base form, making it potentially more suitable for certain pharmaceutical applications and biological studies .
Structural Features and Chemical Classification
Key Structural Elements
The molecule contains several significant structural features that influence its chemical properties and potential biological activities:
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1,2,4-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms that contributes to the compound's ability to participate in hydrogen bonding and other biological interactions .
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N-4 Methyl Substitution: The methyl group at position N-4 affects the electronic distribution within the triazole ring and may influence the compound's lipophilicity and receptor interactions.
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Thioether Linkage: The sulfur-containing bridge provides a flexible connection and serves as a potential site for metabolism or chemical modification.
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Azetidine Ring: This four-membered nitrogen-containing heterocycle introduces conformational constraints and may enhance binding to specific biological targets.
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Hydrochloride Salt Form: The protonated form affects the compound's solubility profile, stability, and bioavailability .
Classification Within Triazole Family
The compound belongs to the broader family of 1,2,4-triazole derivatives, which have been extensively studied for their diverse pharmacological activities. Specifically, it falls within the category of 3-thio-substituted 4-methyl-4H-1,2,4-triazoles. The presence of both the triazole and azetidine moieties places it at the intersection of two pharmacologically relevant heterocyclic systems .
Chemical Synthesis Pathways
Thioether Formation from 4-Methyl-4H-1,2,4-triazole-3-thiol
One likely synthetic pathway involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate azetidine-containing alkylating agent:
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Starting with 4-methyl-4H-1,2,4-triazole-3-thiol (available commercially)
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Reaction with a suitably protected azetidin-3-ylmethyl halide under basic conditions
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Deprotection of the azetidine nitrogen (if protected)
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Conversion to the hydrochloride salt using HCl in an appropriate solvent
This approach leverages the nucleophilic character of the thiol group in 4-methyl-4H-1,2,4-triazole-3-thiol to form the thioether linkage .
Triazole Ring Formation
An alternative approach might involve forming the triazole ring with the thioether already in place:
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Starting with an appropriate hydrazine derivative
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Cyclization with carbon disulfide or a similar reagent to form a thiol-containing intermediate
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Alkylation of the thiol with an azetidine-containing precursor
Relevant Synthetic Methods for Related Compounds
The literature describes several methods for synthesizing related 1,2,4-triazole derivatives that may be adaptable for this compound:
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From Acylhydrazides: Acid-catalyzed reduction of acylhydrazides with S-methyl-isothioureas in tetrahydrofuran at reflux temperature produces 1,2,4-triazoles with various substitution patterns .
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Using Hydrazines: Reactions involving hydrazines as starting materials represent a common approach to 1,2,4-triazole synthesis. For example, the reaction of hydrazines with carbon disulfide followed by cyclization can yield 3-thio-1,2,4-triazoles .
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Microwave-Assisted Synthesis: Triflic anhydride organization followed by microwave-induced cyclodehydration of secondary amides and acylhydrazines can afford substituted 1,2,4-triazoles under milder conditions .
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Electrochemical Approaches: Novel electrochemical methods have been developed for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles, which might be adapted for the target compound .
Chemical Reactivity and Properties
Reactive Centers
The compound contains several potential reactive centers that influence its chemical behavior:
Potential Activity | Structural Basis | Related Compounds |
---|---|---|
Antimicrobial | 1,2,4-triazole core | Various 1,2,4-triazole derivatives show activity against gram-positive and gram-negative bacteria |
Antifungal | Thio-substituted triazole | Similar to commercial antifungals containing triazole rings |
Antimalarial | Nitrogen-rich heterocycle | 1,2,4-triazole derivatives have shown potential as DHFR inhibitors |
Anti-inflammatory | Heterocyclic scaffold | Various triazole derivatives exhibit anti-inflammatory properties |
Anticonvulsant | Combined azetidine-triazole | Both moieties have been implicated in compounds with neurological activities |
The specific influence of the azetidine ring connected through a methylthio linker likely modifies the biological properties compared to simpler triazole derivatives .
Research Significance
The compound's unique structural features make it valuable for various research applications:
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Structure-Activity Relationship Studies: Comparison with related compounds lacking the methylthio linker or with different substitution patterns on the triazole ring.
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Pharmacological Probes: Potential utility as a chemical tool for investigating specific biological pathways or targets.
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Synthetic Intermediate: Possible role as a building block for more complex heterocyclic compounds with enhanced biological activities.
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Medicinal Chemistry Development: Serves as a lead compound for further structural modifications to optimize pharmacological properties .
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the properties of 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride:
Compound | Key Structural Difference | CAS Number | Molecular Weight |
---|---|---|---|
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole | Lacks methylene bridge between azetidine and sulfur | 62786326 | 170.24 g/mol |
3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride | Direct bond between azetidine and triazole; no sulfur | 1992996-05-0 | 211.09 g/mol |
4-Methyl-4H-1,2,4-triazole-3-thiol | Lacks azetidine component | 24854-43-1 | 115.16 g/mol |
3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole | Ethyl instead of methyl at N-4; direct C-C bond to azetidine | Not specified | ~152 g/mol |
These structural variations likely influence properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and biological target specificity .
Future Research Directions
Synthetic Optimization
Future research could focus on improving synthetic routes to 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride, particularly:
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Developing more efficient one-pot synthesis methods
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Exploring green chemistry approaches with reduced environmental impact
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Scaling up production methods for more economical synthesis
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Investigating stereoselective synthesis if the azetidine center is chiral
Biological Evaluation
Comprehensive pharmacological screening would provide valuable insights into this compound's potential applications:
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Antimicrobial activity assessment against a panel of bacterial and fungal pathogens
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Enzyme inhibition studies, particularly focusing on targets relevant to 1,2,4-triazole compounds
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Structure-activity relationship studies comparing activity with structurally related analogues
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Detailed toxicological evaluation to establish safety profiles
Physical Characterization
More detailed physical and spectroscopic characterization would enhance understanding of this compound:
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Crystal structure determination
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Comprehensive NMR studies
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Mass spectrometry fragmentation patterns
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Thermal analysis and stability studies
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